2-({6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide
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Overview
Description
2-({6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound features a triazolopyridazine core, which is known for its diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide typically involves the formation of the triazolopyridazine core followed by the introduction of the thiazolylacetamide moiety. The synthetic route may include:
Formation of the Triazolopyridazine Core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones under reflux conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiols.
Attachment of the Thiazolylacetamide Moiety: This step involves the reaction of the intermediate with thiazole derivatives under suitable conditions, such as the presence of a base and appropriate solvents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazolopyridazine core or the thiazole ring, potentially altering the compound’s biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the triazolopyridazine core or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazolopyridazine or thiazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-({6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide has been explored for various scientific research applications:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its anticonvulsant, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-({6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives: Known for their anticonvulsant activity.
[1,2,4]triazolo[4,3-a]pyrazine derivatives: Studied as potential c-Met kinase inhibitors.
Tris[1,2,4]triazolo[1,3,5]triazine derivatives: Utilized in the development of thermally activated delayed fluorescence emitters.
Uniqueness
2-({6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide is unique due to its specific combination of the triazolopyridazine core with the thiazolylacetamide moiety, which imparts distinct biological activities and chemical properties not commonly found in other similar compounds.
Properties
IUPAC Name |
2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6OS2/c23-14(18-15-17-8-9-24-15)10-25-16-20-19-13-7-6-12(21-22(13)16)11-4-2-1-3-5-11/h1-9H,10H2,(H,17,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIFENRIFNBBDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=NC=CS4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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